

physical and chemical properties of (tert-Butylperoxy)(triphenyl)silane

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Compound of Interest

Compound Name: (tert-Butylperoxy)(triphenyl)silane

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(tert-Butylperoxy)(triphenyl)silane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butylperoxy)(triphenyl)silane is an organosilicon peroxide characterized by a peroxide group bonded to a silicon atom, which is in turn bonded to three phenyl groups and a tert-butyl group. This unique structure imparts specific chemical reactivity, making it a subject of interest in various chemical research and development areas, including organic synthesis and polymer chemistry. The presence of the labile peroxide bond suggests its potential use as a radical initiator, while the triphenylsilyl moiety influences its stability and reactivity. This guide provides a detailed overview of the known and inferred physical and chemical properties of (tert-Butylperoxy)(triphenyl)silane, its synthesis, and its decomposition pathways.

Physical and Chemical Properties

While specific experimental data for **(tert-Butylperoxy)(triphenyl)silane** is limited in publicly available literature, its properties can be inferred from structurally similar compounds, such as other silyl peroxides and triphenylsilane derivatives.

Table 1: Physical and Chemical Properties of (tert-Butylperoxy)(triphenyl)silane and Related Compounds



Property	(tert-Butylperoxy) (triphenyl)silane (Predicted/Inferred)	Triphenylsilane	tert-Butyl Hydroperoxide
Molecular Formula	C22H24O2Si	C18H16Sİ	C4H10O2
Molecular Weight	348.51 g/mol	260.41 g/mol	90.12 g/mol [1]
Appearance	Likely a colorless liquid or low-melting solid	White solid	Colorless liquid[1]
Melting Point	Not available	43-45 °C	-2.8 °C
Boiling Point	Not available	152 °C at 2 mmHg	35 °C at 20 mmHg
Density	Not available	~1.1 g/cm³	0.896 g/cm ³
Solubility	Expected to be soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Insoluble in water.	Soluble in most organic solvents.	Soluble in water and organic solvents.
Stability	Thermally unstable; sensitive to heat, light, and contaminants.	Stable under normal conditions.	Thermally unstable; sensitive to heat, light, and metal ions.[1]

Synthesis

A definitive, optimized experimental protocol for the synthesis of **(tert-Butylperoxy) (triphenyl)silane** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established reactions for the formation of silyl peroxides. The most common method involves the reaction of a halosilane with a hydroperoxide in the presence of a base to neutralize the resulting hydrohalic acid.

Proposed Synthetic Protocol:



The synthesis of **(tert-Butylperoxy)(triphenyl)silane** can likely be achieved by the reaction of triphenylsilyl chloride with tert-butyl hydroperoxide in the presence of a suitable base, such as pyridine or a tertiary amine (e.g., triethylamine), in an inert solvent like diethyl ether or tetrahydrofuran at low temperatures to control the exothermic reaction.

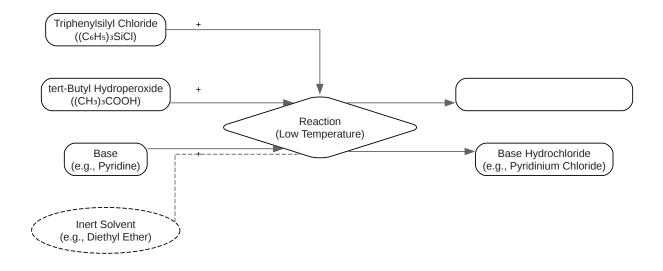
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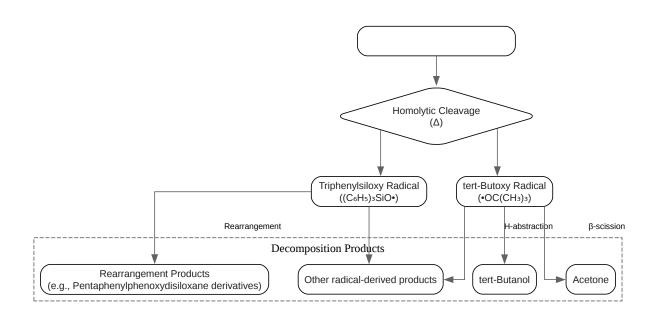
 $(C_6H_5)_3SiCl + (CH_3)_3COOH + Base \rightarrow (C_6H_5)_3SiOOC(CH_3)_3 + Base\cdot HCl$

Detailed Methodology:

- A solution of triphenylsilyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled to 0 °C in an ice bath.
- A solution of tert-butyl hydroperoxide and a slight excess of pyridine (or triethylamine) in anhydrous diethyl ether is added dropwise from the addition funnel to the stirred solution of triphenylsilyl chloride.
- After the addition is complete, the reaction mixture is allowed to stir at 0 °C for several hours and then gradually warm to room temperature.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the precipitated base hydrochloride salt is removed by filtration.
- The filtrate is washed sequentially with cold dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by column chromatography on silica gel or by vacuum distillation, although care must be taken due to the thermal sensitivity of the peroxide.







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References

- 1. gelest.com [gelest.com]
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